

A Comprehensive Technical Guide to VO-Ohpic Trihydrate: A Potent PTEN Inhibitor

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Compound of Interest

Compound Name: VO-Ohpic trihydrate

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Introduction

VO-Ohpic trihydrate is a potent and specific small molecule inhibitor of the tumor suppressor protein Phosphatase and Tensin Homolog (PTEN).^{[1][2][3][4][5][6][7]} Its ability to modulate the crucial PI3K/Akt/mTOR signaling pathway has positioned it as a valuable tool in cancer research and as a potential therapeutic agent. This document provides an in-depth overview of the chemical and physical properties of **VO-Ohpic trihydrate**, its mechanism of action, and detailed experimental protocols for its characterization and use in biological assays.

Chemical and Physical Properties

VO-Ohpic trihydrate, formally known as (OC-6-45)-aqua(3-hydroxy-2-pyridinecarboxylato- $\kappa N^1, \kappa O^2$)[3-(hydroxy- κO)-2-pyridinecarboxylato(2-)- κO^2]oxo-vanadate(1-), hydrogen, trihydrate, is a gray, crystalline solid.^{[8][9]} While a specific melting point has not been reported in the reviewed literature, its other key properties are summarized below. The synthesis of **VO-Ohpic trihydrate** has been described by Rosivatz et al. in ACS Chemical Biology (2006).^{[1][8][9]}

Property	Value	Reference
Chemical Formula	$C_{12}H_9N_2O_8V \cdot H \cdot 3H_2O$	[8][9]
Molecular Weight	415.20 g/mol	[8][10]
CAS Number	476310-60-8	[8][9][10]
Appearance	Gray solid	[8]
Purity	≥98% (HPLC)	[8]
Solubility	>10 mg/mL in DMSO	[8]
Insoluble in water	[11]	
Storage	Store at -20°C	[8]

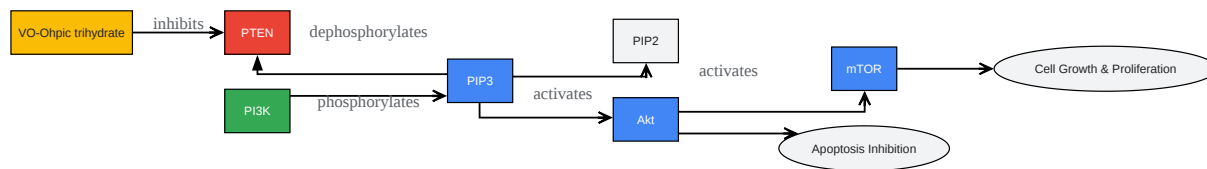
Biological Activity and Mechanism of Action

VO-Ohpic trihydrate is a highly potent inhibitor of PTEN, with a reported IC_{50} value of approximately 35 nM.[1][2][3][5][6][7] It functions as a noncompetitive inhibitor of PTEN's lipid phosphatase activity.[12] By inhibiting PTEN, **VO-Ohpic trihydrate** prevents the dephosphorylation of phosphatidylinositol (3,4,5)-trisphosphate (PIP_3), leading to its accumulation. This, in turn, activates the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, survival, and metabolism.[2][3][5][6]

The activation of this pathway has been observed to induce cellular senescence in cancer cells with low PTEN expression, suggesting a potential therapeutic strategy.[2] Furthermore, studies have shown that **VO-Ohpic trihydrate** can enhance insulin sensitivity, making it a compound of interest for diabetes research.[6]

Signaling Pathway

The inhibitory action of **VO-Ohpic trihydrate** on PTEN and the subsequent activation of the PI3K/Akt/mTOR pathway can be visualized as follows:



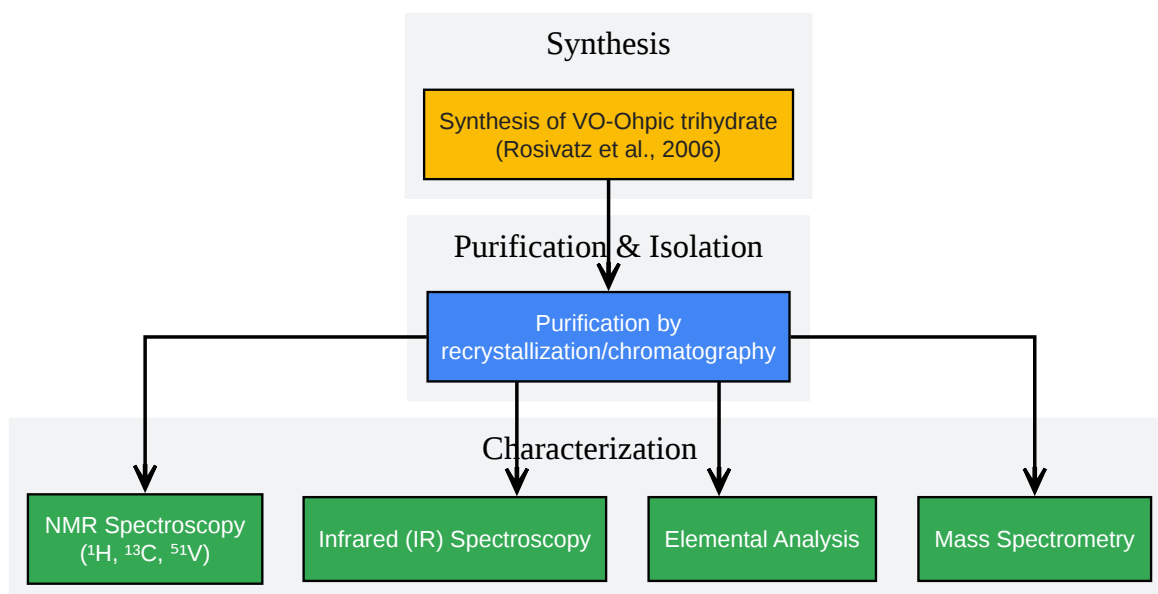
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Caption: Inhibition of PTEN by **VO-Ohpic trihydrate** leads to the activation of the PI3K/Akt/mTOR signaling pathway.

Experimental Protocols

Synthesis and Characterization

The synthesis and characterization of **VO-Ohpic trihydrate** were first reported by Rosivatz et al. (2006). While detailed spectroscopic data such as IR and NMR are best obtained from the primary literature, a general workflow for characterization is presented below.



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Caption: A general workflow for the synthesis and characterization of **VO-Ohpic trihydrate**.

In Vitro PTEN Inhibition Assay (Malachite Green Assay)

This protocol is a common method for determining the inhibitory activity of compounds against PTEN by measuring the release of phosphate.

Materials:

- Recombinant human PTEN enzyme
- Phosphatase substrate (e.g., DiC8-PIP₃)
- Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, 10 mM DTT)
- **VO-Ohpic trihydrate** stock solution (in DMSO)
- Malachite Green Phosphate Detection Kit
- 96-well microplate

Procedure:

- Prepare serial dilutions of **VO-Ohpic trihydrate** in the assay buffer to achieve the desired concentration range.
- Add the recombinant PTEN enzyme to each well of a 96-well plate.
- Add the different concentrations of **VO-Ohpic trihydrate** to the respective wells. Include a vehicle control (DMSO).
- Pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
- Initiate the enzymatic reaction by adding the phosphatase substrate to each well.

- Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
- Stop the reaction and measure the amount of free phosphate released using a Malachite Green Phosphate Detection Kit according to the manufacturer's instructions.[\[11\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)
- Measure the absorbance at the appropriate wavelength using a microplate reader.
- Calculate the percentage of inhibition for each concentration relative to the vehicle control and determine the IC₅₀ value.

Cellular Senescence Assay (Senescence-Associated β -Galactosidase Staining)

This assay is used to detect cellular senescence induced by **VO-Ohpic trihydrate**.[\[2\]](#)

Materials:

- Cells of interest cultured in appropriate media
- **VO-Ohpic trihydrate**
- Phosphate Buffered Saline (PBS)
- Fixative solution (e.g., 2% formaldehyde, 0.2% glutaraldehyde in PBS)
- Staining solution (containing X-gal, potassium ferrocyanide, potassium ferricyanide, MgCl₂, in a citric acid/sodium phosphate buffer, pH 6.0)

Procedure:

- Seed cells in a multi-well plate and allow them to adhere.
- Treat the cells with various concentrations of **VO-Ohpic trihydrate** for the desired period. Include an untreated control.
- Aspirate the culture medium and wash the cells twice with PBS.

- Fix the cells with the fixative solution for 10-15 minutes at room temperature.[1]
- Wash the cells three times with PBS.
- Add the freshly prepared β -Galactosidase staining solution to each well.[1]
- Incubate the plate at 37°C in a non-CO₂ incubator for 12-16 hours, or until a blue color develops in senescent cells.[3]
- Wash the cells with PBS and visualize under a microscope.
- Quantify the percentage of blue-stained (senescent) cells.

Conclusion

VO-Ohpic trihydrate is a well-characterized and potent inhibitor of PTEN that serves as an invaluable research tool for studying the PI3K/Akt/mTOR signaling pathway. Its potential therapeutic applications in cancer and metabolic diseases continue to be an active area of investigation. This guide provides a comprehensive overview of its properties and essential experimental protocols to aid researchers in their studies with this compound. For detailed synthesis and characterization data, the primary literature by Rosivatz et al. (2006) should be consulted.

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